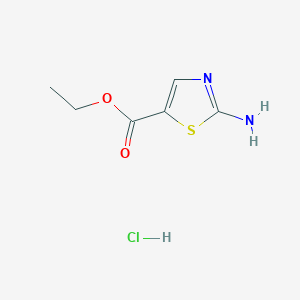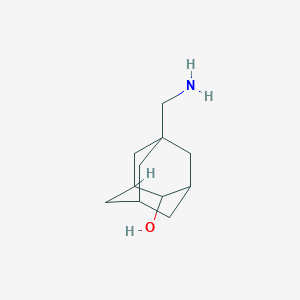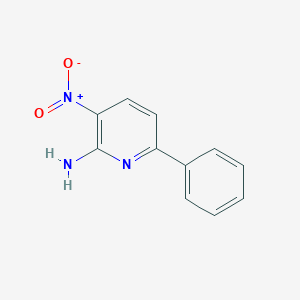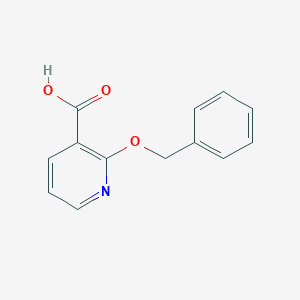
2-苄氧基烟酸
描述
2-Benzyloxy-nicotinic acid is a biochemical used for proteomics research . It has a molecular formula of C13H11NO3 and a molecular weight of 229.23 .
Molecular Structure Analysis
The molecular structure of 2-Benzyloxy-nicotinic acid consists of a benzene ring attached to a nicotinic acid molecule through an oxygen atom . The molecular formula is C13H11NO3, and the average mass is 229.231 Da .
科学研究应用
有机化学研究
“2-苄氧基烟酸”在有机化学领域起着重要作用。 它已被用于研究2-(2-苄氧基)芳基恶唑啉的[1,2]-维蒂希重排 . 该化合物在不对称维蒂希重排方面存在一些局限性 . 然而,研究发现,N-丁酰胺基团CONHBu在促进维蒂希重排方面远远优于它 .
烟酸衍生物的合成
“2-苄氧基烟酸”用于合成烟酸衍生物 . 合成了许多从烟酸衍生的2-取代芳基,其中2-溴芳基取代基表现出抗炎和镇痛功效 .
药理学
烟酸衍生物,包括“2-苄氧基烟酸”,在治疗肺炎和肾脏疾病等多种疾病方面显示出高疗效 . 一些衍生物已被证明对阿尔茨海默病有效 .
脂类代谢
烟酸,是“2-苄氧基烟酸”的来源,多年来一直被用作降低血液中高脂肪水平的辅助剂 . 尽管有这些益处,但不良副作用限制了其使用 .
心血管疾病治疗
通过烟酸受体或联合受体表达的新型药物,以及抑制烟酸不良副作用的新型联合用药,可能会被纳入治疗血脂异常和预防心血管疾病的新型治疗选择
作用机制
Target of Action
2-Benzyloxy-nicotinic acid, also known as 2-(benzyloxy)nicotinic acid, is a derivative of niacin, also known as vitamin B3 . Niacin exists in the human body in the form of bases (nicotinic acid (NA) and nicotinamide (NAM)) and their nucleosides (nicotinamide riboside (NR) and nicotinic acid riboside (NAR)) . These molecular compounds are precursors of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), as well as reduced forms of these compounds, NADH and NADPH . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
It is known that niacin and its derivatives have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Biochemical Pathways
Niacin and its derivatives, including 2-Benzyloxy-nicotinic acid, are involved in several biochemical pathways. They act as precursors of nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes are electron donors or acceptors in many vital redox reactions catalyzed by dozens of different enzymes . They are also involved in the NAD-dependent pathways functioning .
Pharmacokinetics
It is known that nicotine, a related compound, equilibrates in the endoplasmic reticulum within 10 seconds (possibly within 1 second) of extracellular application and leaves as rapidly after removal from the extracellular solution . The concentration of nicotine in the endoplasmic reticulum is within twofold of the extracellular value .
Action Environment
The action of 2-Benzyloxy-nicotinic acid can be influenced by various environmental factors. For example, the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has revealed its limitations. Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
生化分析
Biochemical Properties
2-Benzyloxy-nicotinic acid is involved in various biochemical reactions. The compound’s structure, which includes a benzyloxy group attached to a nicotinic acid moiety, may influence its biochemical properties .
Cellular Effects
The effects of 2-Benzyloxy-nicotinic acid on cells and cellular processes are complex and multifaceted. It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Benzyloxy-nicotinic acid involves its interactions with biomolecules at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzyloxy-nicotinic acid can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . Detailed studies on the temporal effects of 2-Benzyloxy-nicotinic acid are limited .
Dosage Effects in Animal Models
The effects of 2-Benzyloxy-nicotinic acid can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . Specific studies on the dosage effects of 2-Benzyloxy-nicotinic acid in animal models are currently lacking .
Metabolic Pathways
2-Benzyloxy-nicotinic acid is involved in metabolic pathways, including those involving enzymes or cofactors . It could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-Benzyloxy-nicotinic acid within cells and tissues are complex processes that could involve various transporters or binding proteins . The compound’s localization or accumulation could also be influenced by these processes .
Subcellular Localization
The subcellular localization of 2-Benzyloxy-nicotinic acid and its effects on activity or function are important aspects of its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . Detailed studies on the subcellular localization of 2-Benzyloxy-nicotinic acid are currently lacking .
属性
IUPAC Name |
2-phenylmethoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNQFOUBLCEFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354046 | |
| Record name | 2-Benzyloxy-nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14178-18-8 | |
| Record name | 2-Benzyloxy-nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


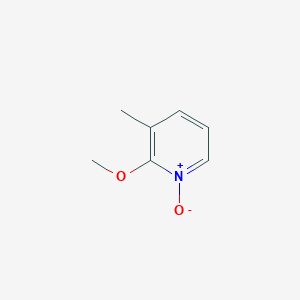
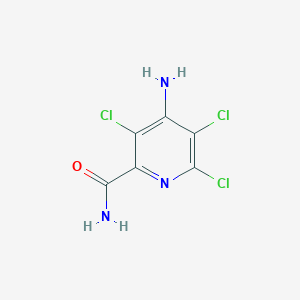
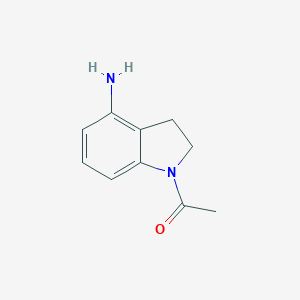
![methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B174404.png)

![Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B174413.png)

